- Synthesis of the novel PARP-1 inhibitor AG-690/11026014 and its protective effects on angiotensin II-induced mouse cardiac remodelingActa Pharmacologica Sinica, 2017, 38(5), 638-650,
Cas no 93703-24-3 (8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
El compuesto 8-bromo-3-metil-2,3,6,7-tetrahidro-1H-purina-2,6-diona es un derivado de purina bromado con una estructura química distintiva que combina un anillo purínico modificado con grupos funcionales clave. Su configuración incluye un átomo de bromo en la posición 8 y un grupo metilo en la posición 3, lo que confiere reactividad selectiva en síntesis orgánicas y aplicaciones farmacéuticas. La presencia de los grupos diona en las posiciones 2 y 6 contribuye a su estabilidad y potencial actividad biológica. Este compuesto es útil en la investigación de inhibidores enzimáticos y como intermediario en la síntesis de moléculas más complejas, destacando por su pureza y reproducibilidad en condiciones controladas.

93703-24-3 structure
Nombre del producto:8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Número CAS:93703-24-3
MF:C6H5BrN4O2
Megavatios:245.033499479294
MDL:MFCD00462528
CID:801505
PubChem ID:354333161
8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Propiedades químicas y físicas
Nombre e identificación
-
- 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-Bromo-3-methyl-3,7-dihydropurine-2,6-dione
- 8-Bromo-3-methylxanthine
- 1H-Purine-2,6-dione,8-bromo-3,9-dihydro-3-methyl-
- 8-Bromo-3,9-dihydro-3-methyl-1H-purine-2,6-dione
- 8-BroMo-3-Methyl-3,7-dihydro-purine-2,6-dione
- 8-Bromo-3-methyl-3,9-dihydro-purine-2,6-dione
- 8-Bromo-3-methyl-xanthine
- 8-bromo-3-methyl-7H-purine-2,6-dione
- 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl- (9CI)
- 8-Bromo-3,9-dihydro-3-methyl-1H-purine-2,6-dione (ACI)
- 3-Methyl-8-bromoxanthine
- 8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 8-bromo-3-methyl xanthine
- J-519386
- 8-bromo-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one
- SCHEMBL1241218
- BBL012668
- MFCD00462528
- EN300-134139
- DB-079665
- STK656575
- CS-W019625
- 8-bromo-3-methylpurine-2,6-diol
- SCHEMBL15924314
- BCP12331
- Oprea1_287813
- Oprea1_865455
- SR-01000506601
- 8-bromo3-Methyl-xanthine
- 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-
- G10016
- F0381-3715
- F0373-0001
- 3-methyl-8-bromo-xanthine
- 8-bromo-6-hydroxy-3-methyl-1H-purin-2-one
- DTXSID50364285
- AC-26251
- C6H5BrN4O2
- AKOS005587316
- 3-Methyl-8-bromoxanthine; 8-Bromo-3-methyl-3,7-dihydropurine-2,6-dione; 8-Bromo-3-methylxanthine; Linagliptin 8-Bromo Impurity
- HMS1649I20
- QTEQVEJOXGBDGI-UHFFFAOYSA-N
- 8-bromo-3-methyl-1H-purine-2,6(3H,9H)-dione
- SR-01000506601-1
- SY038324
- B4134
- 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- STK803300
- 93703-24-3
- 8-bromo-3-methyl-1H-purine-2,6(3H,7H)- dione
- AS-19142
- MLS-0463078.0001
- AKOS000267178
-
- MDL: MFCD00462528
- Renchi: 1S/C6H5BrN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H,8,9)(H,10,12,13)
- Clave inchi: QTEQVEJOXGBDGI-UHFFFAOYSA-N
- Sonrisas: O=C1C2=C(N=C(N2)Br)N(C)C(=O)N1
Atributos calculados
- Calidad precisa: 243.96000
- Masa isotópica única: 243.96
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 0
- Complejidad: 271
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 78.1A^2
- Xlogp3: 0.3
Propiedades experimentales
- Denso: 1.974
- Punto de fusión: 300°C(lit.)
- PSA: 83.54000
- Logp: -0.28760
8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315; H319; H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Código de categoría de peligro: 22
- Instrucciones de Seguridad: 26-36/37/39
- Condiciones de almacenamiento:Store at room temperature
8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7137-25G |
8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
93703-24-3 | 97% | 25g |
¥ 184.00 | 2023-04-12 | |
eNovation Chemicals LLC | D380924-25g |
8-Bromo-3-methyl-xanthine |
93703-24-3 | 97% | 25g |
$340 | 2024-05-24 | |
eNovation Chemicals LLC | Y1103539-5g |
8-Bromo-3-methyl-3,7-dihydropurine-2,6-dione |
93703-24-3 | 95% | 5g |
$150 | 2024-07-28 | |
eNovation Chemicals LLC | D380924-100g |
8-Bromo-3-methyl-xanthine |
93703-24-3 | 97% | 100g |
$870 | 2024-05-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD168666-100g |
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione |
93703-24-3 | 98% | 100g |
¥474.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065434-25g |
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione |
93703-24-3 | 98% | 25g |
¥195.00 | 2024-04-24 | |
Chemenu | CM105246-25g |
8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
93703-24-3 | 98% | 25g |
$133 | 2021-08-06 | |
eNovation Chemicals LLC | Y1130509-100g |
8-Bromo-3-methyl-3,7-dihydro-purine-2,6-dione |
93703-24-3 | 95% | 100g |
$1065 | 2024-07-28 | |
Life Chemicals | F0373-0001-0.25g |
8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
93703-24-3 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
Life Chemicals | F0381-3715-20mg |
8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
93703-24-3 | 90%+ | 20mg |
$99.0 | 2023-07-28 |
8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium acetate , Bromine Solvents: Acetic acid ; rt; 2 h, 65 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium acetate , Bromine Solvents: Acetic acid ; rt; rt → 65 °C; 2 h, 65 °C
Referencia
- Discovery of novel xanthine compounds targeting DPP-IV and GPR119 as anti-diabetic agentsEuropean Journal of Medicinal Chemistry, 2016, 124, 103-116,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Acetic acid , Sodium acetate , Bromine ; 50 °C; 3 h, 65 °C
Referencia
- Substituted xanthines as TRPC5 ion channel inhibitor and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium acetate , Bromine Solvents: Acetic acid ; 1 h, rt; rt → 65 °C; 3 h, 65 °C
Referencia
- Crystalline form of 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione intermediatesIP.com Journal, 2014, 14, 1-7,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic acid ; rt; 6 h, rt → 100 °C
Referencia
- Design and synthesis of purine connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosisBioorganic & Medicinal Chemistry Letters, 2020, 30(22),,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium acetate , Bromine Solvents: Acetic acid ; 2 h, 65 °C
Referencia
- Preparation of xanthine derivatives and analogs as cell signaling inhibitors, United States, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium acetate , Bromine Solvents: Acetic acid ; rt; rt → 65 °C; 3 h, 65 °C
Referencia
- Preparation of linagliptin intermediate pyrimidine derivative, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium acetate , Bromine Solvents: Acetic acid ; rt; 2 h, 65 °C
Referencia
- Selective inhibitors of fibroblast activation protein (FAP) with a xanthine scaffoldMedChemComm, 2014, 5(11), 1700-1707,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide , Potassium carbonate Solvents: 1,2-Dichloroethane ; rt → 60 °C; 5 h, 60 °C
Referencia
- Preparation method of linagliptin intermediate 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, China, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic acid ; 25 - 30 °C; 5 - 10 min, 20 - 30 °C; 30 °C → 15 °C
1.2 Reagents: Bromine ; 60 min, 10 - 15 °C; 15 °C → 65 °C; 3 - 4 h, 60 - 65 °C; 65 °C → 20 °C
1.3 Reagents: Water ; 15 - 20 °C; 2 - 3 h, 15 - 20 °C
1.2 Reagents: Bromine ; 60 min, 10 - 15 °C; 15 °C → 65 °C; 3 - 4 h, 60 - 65 °C; 65 °C → 20 °C
1.3 Reagents: Water ; 15 - 20 °C; 2 - 3 h, 15 - 20 °C
Referencia
- An improved process for the preparation of Linagliptin, India, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic acid ; reflux; reflux → 65 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; 30 min, 65 °C; 3 d, 65 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; 30 min, 65 °C; 3 d, 65 °C
Referencia
- Preparation of purine derivatives as inhibitors of the enzyme DPP-IV, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sodium acetate , Bromine Solvents: Acetic acid ; 2 h, 65 °C
Referencia
- Substituted xanthine compound, preparation and application, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium acetate , Bromine Solvents: Acetic acid ; 2 h, 65 °C; 65 °C → rt
Referencia
- Preparation of xanthines and related compounds for inhibiting interleukin-12 intracellular signaling, United States, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium acetate , Bromine Solvents: Acetic acid , Water ; rt → 65 °C; 2 h, 65 °C
Referencia
- Process for preparation of xanthine compound and application, China, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sodium acetate , Bromine Solvents: Acetic acid ; 3 h, 66 °C
Referencia
- Preparation of xanthine derivatives as inhibitors of tryptophan hydroxylases, useful in treatment of diseases alone and in pharmaceutical compositions, European Patent Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sodium acetate , Bromine Solvents: Acetic acid ; 25 °C; 2 h, 65 °C; 65 °C → 25 °C
Referencia
- Structure-Based Optimization of Potent and Selective Inhibitors of the Tyrosine Kinase Erythropoietin Producing Human Hepatocellular Carcinoma Receptor B4 (EphB4)Journal of Medicinal Chemistry, 2009, 52(20), 6433-6446,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Sodium acetate , Bromine , Ozone Solvents: Acetic acid ; rt; rt → 65 °C; 2 h, 65 °C
Referencia
- Synthesis of LinagliptinZhongguo Yiyao Gongye Zazhi, 2016, 47(1), 4-7,
8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Raw materials
8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Preparation Products
8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Literatura relevante
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93703-24-3)8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Pureza:99%/99%
Cantidad:25g/100g
Precio ($):327.0/1045.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:93703-24-3)8-Bromo-3-methyl-xanthine

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe